molecular formula C8H11Cl2N3O B3227918 (R)-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride CAS No. 1261234-73-4

(R)-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride

Cat. No. B3227918
CAS RN: 1261234-73-4
M. Wt: 236.10 g/mol
InChI Key: RABZHOJBBGDERV-FYZOBXCZSA-N
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Description

®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride is a chemical compound with a complex structure. It belongs to the class of pyrrolidine derivatives, which are widely used in drug discovery due to their versatile pharmacophore space and stereochemical properties . The pyrrolidine ring in this compound contributes to its biological activity and binding interactions.


Synthesis Analysis

  • Ring Construction : Starting from different cyclic or acyclic precursors, the pyrrolidine ring is formed. Reaction conditions and yields vary depending on the specific synthetic route .
  • Functionalization : Preformed pyrrolidine rings (e.g., proline derivatives) are further modified to incorporate the desired substituents. Stereoselectivity plays a crucial role in determining the biological profile of the resulting drug candidates .

Molecular Structure Analysis

The molecular structure of ®-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride consists of a pyrrolidine ring, a chloro substituent, and a pyridazine ring. The stereochemistry of the carbons within the pyrrolidine ring impacts its binding mode to enantioselective proteins .

properties

IUPAC Name

3-chloro-6-[(3R)-pyrrolidin-3-yl]oxypyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6;/h1-2,6,10H,3-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABZHOJBBGDERV-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=NN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride

CAS RN

1261234-73-4
Record name Pyridazine, 3-chloro-6-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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